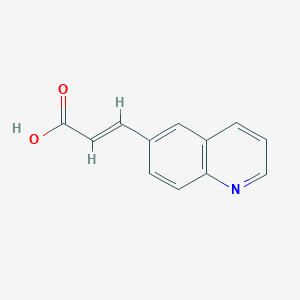

3-(Quinolin-6-yl)prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

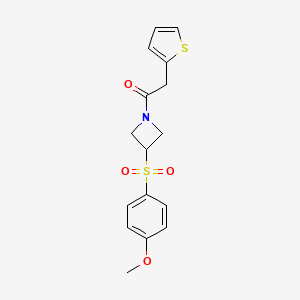

3-(Quinolin-6-yl)prop-2-enoic acid is a chemical compound with the empirical formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is typically available in solid form .

Molecular Structure Analysis

The SMILES string representation of the molecule is OC(/C=C/C1=CC=C2N=CC=CC2=C1)=O . This indicates that the molecule contains a quinoline ring attached to a prop-2-enoic acid group .Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.Applications De Recherche Scientifique

Therapeutic Applications

Quinoline and quinazoline derivatives, including structures related to 3-(Quinolin-6-yl)prop-2-enoic acid, have been extensively studied for their bioactive properties. These compounds have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic effects. The significance of quinolines in drug discovery is highlighted by their role in the development of major classes of anti-infective agents and anticancer drugs. Their diverse therapeutic applications are attributed to their ability to interact with various biological targets, showcasing their potential in the treatment of complex diseases like cancer and infections (Bisacchi, 2015; Shang et al., 2018; Hussaini, 2016).

Environmental and Industrial Applications

Quinoline derivatives have also found applications in environmental and industrial contexts, such as serving as corrosion inhibitors. Their effectiveness in this role is attributed to their high electron density and the ability to form stable chelating complexes with metallic surfaces, offering protection against corrosion. This underscores the potential of quinoline derivatives in extending the life of metal-based infrastructures and components (Verma et al., 2020).

Analytical and Synthetic Applications

In synthetic organic chemistry, quinoline and its derivatives are crucial scaffolds for constructing biologically active compounds. The versatility of the quinoline nucleus has been exploited in the development of new chemotherapeutic agents, showcasing the scaffold's central role in medicinal chemistry. Additionally, green chemistry approaches have been explored for the synthesis of the quinoline scaffold, emphasizing the importance of environmentally friendly methodologies in the design of new compounds (Salahuddin et al., 2023; Nainwal et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-quinolin-6-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-8H,(H,14,15)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYENPJNMULTOEZ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=CC(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=C/C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)

![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)

![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2994185.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2994186.png)

![2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B2994188.png)